(3S)-3-Amino-3-(furan-3-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(furan-3-yl)propanoic acid is an organic compound that features an amino group and a furan ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(furan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amino group can produce 3-(furan-3-yl)propylamine.
Scientific Research Applications
(3S)-3-Amino-3-(furan-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of pharmaceuticals, polymers, and other fine chemicals
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aryl-3-(furan-2-yl)propanoic acid derivatives: These compounds share a similar structure but have different substituents on the furan ring.
Furan-2,5-dicarboxylic acid: A furan derivative with carboxylic acid groups at positions 2 and 5.
Furan-3-carboxylic acid: A simpler furan derivative with a carboxylic acid group at position 3.
Uniqueness
(3S)-3-Amino-3-(furan-3-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(furan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKCGVVFLNGRV-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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